molecular formula C10H10FNO B13611781 3-Fluoro-2-methoxyphenylpropanenitrile

3-Fluoro-2-methoxyphenylpropanenitrile

Cat. No.: B13611781
M. Wt: 179.19 g/mol
InChI Key: WNNPYNLSHCHFBD-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenylpropanenitrile is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxyphenylpropanenitrile typically involves the introduction of the fluorine atom and the methoxy group onto the phenyl ring, followed by the addition of the nitrile group. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring using a fluorinating agent such as potassium fluoride. The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base. The nitrile group is then added through a cyanation reaction using reagents like sodium cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxyphenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-2-methoxyphenylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxyphenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy and nitrile groups can influence its electronic properties and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methoxybenzoic acid
  • 3-Fluoro-2-methoxyphenylpropanamine
  • 2-Fluoro-3-methoxybenzonitrile

Uniqueness

3-Fluoro-2-methoxyphenylpropanenitrile is unique due to the specific combination of functional groups it possesses. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

3-(3-fluoro-2-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H10FNO/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6H,3,5H2,1H3

InChI Key

WNNPYNLSHCHFBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)CCC#N

Origin of Product

United States

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